Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is an organic compound with the molecular formula C12H12N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The phenyl group attached to the thiadiazole ring enhances its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets in cells. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the antimicrobial and antifungal effects observed. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur and nitrogen atom in a five-membered ring but differ in their biological activities and applications.
Oxadiazoles: These compounds have a similar structure but contain an oxygen atom instead of sulfur.
Indoles: These compounds have a fused ring structure and exhibit different biological activities .
Uniqueness
Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is unique due to its specific combination of a thiadiazole ring and a phenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
IUPAC Name |
ethyl 2-(4-phenylthiadiazol-5-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-11(13-14-18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTQBMIGNHMCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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